2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Overview
Description
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is an organic compound that features a fluorinated aromatic ring and a carbamoyl group
Mechanism of Action
Mode of Action
Due to the lack of information on the compound’s primary targets, the mode of action is also unclear. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline. This intermediate is then reduced to 4-fluoro-3-aminophenylamine.
Carbamoylation: The 4-fluoro-3-aminophenylamine is reacted with a suitable carbamoylating agent, such as isocyanates, to introduce the carbamoyl group.
Coupling Reaction: The resulting 4-carbamoyl-3-fluoroaniline is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion to amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Comparison with Similar Compounds
- 4-Carbamoyl-3-fluorophenylboronic acid
- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-Amino-2-fluorobenzamide
Uniqueness: 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the aromatic ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Biological Activity
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid, also known by its CAS number 1289942-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅FN₂O₃
- Molecular Weight : 254.26 g/mol
- Structure : The compound features a fluorinated phenyl ring and a carbamoyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with amino acid transport systems. Research indicates that it serves as a substrate for system-A amino acid transporters, facilitating cellular uptake in various cell types, including cancer cells .
Antitumor Activity
A study on the biodistribution of related compounds demonstrated that fluorinated amino acids can exhibit significant tumor uptake. For instance, compounds similar to this compound showed tumor-to-normal brain ratios ranging from 20:1 to 115:1 in rat models with intracranial tumors. This suggests potential applications in targeted cancer therapies .
Case Study 1: In Vitro Studies
In vitro assays have shown that this compound can inhibit amino acid uptake in gliosarcoma cells. Specifically, the uptake was significantly reduced in the presence of competitive inhibitors such as MeAIB and BCH, indicating that the compound may modulate amino acid transport pathways crucial for tumor growth .
Case Study 2: Biodistribution Analysis
In vivo studies further elucidated the pharmacokinetics of the compound. The high tumor-to-normal tissue ratios observed suggest that it could be utilized as a tracer in imaging studies or as a therapeutic agent targeting amino acid metabolism in tumors .
Toxicological Profile
The safety profile of this compound has not been extensively documented. However, preliminary hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Data Summary Table
Property | Value |
---|---|
CAS Number | 1289942-66-0 |
Molecular Weight | 254.26 g/mol |
Mechanism of Action | Amino acid transporter substrate |
Antitumor Activity | High tumor-to-normal ratio (20:1 to 115:1) |
Toxicological Risks | Skin irritation, eye damage |
Properties
IUPAC Name |
2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJUHYDJFUQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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